
2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-amine: is a chemical compound with the molecular formula C9H11F3N2 It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which imparts unique chemical properties to the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-amine typically involves the reaction of 2-chloro-3-nitropyridine with 1,1,1-trifluoro-2-methylpropan-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced amine derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the trifluoromethyl group.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel catalysts and ligands for various chemical reactions.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential as a pharmaceutical intermediate in the synthesis of drug candidates.
- Evaluated for its pharmacological properties and potential therapeutic applications.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of agrochemicals and other industrial products .
Mécanisme D'action
The mechanism of action of 2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 2-(1,1,1-Trifluoro-2-methylpropan-2-yl)propanedioic acid
- 2-[(1,1,1-Trifluoro-2-methylpropan-2-yl)oxy]acetic acid
- 1-(2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4-yl)propan-2-one
Comparison:
- 2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-amine is unique due to the presence of the pyridine ring, which imparts specific electronic and steric properties.
- 2-(1,1,1-Trifluoro-2-methylpropan-2-yl)propanedioic acid has a different functional group (carboxylic acid) which affects its reactivity and applications.
- 2-[(1,1,1-Trifluoro-2-methylpropan-2-yl)oxy]acetic acid contains an ether linkage, influencing its chemical behavior and potential uses.
- 1-(2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4-yl)propan-2-one has a ketone functional group, which alters its reactivity and potential applications .
Propriétés
Formule moléculaire |
C9H11F3N2 |
|---|---|
Poids moléculaire |
204.19 g/mol |
Nom IUPAC |
2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-3-amine |
InChI |
InChI=1S/C9H11F3N2/c1-8(2,9(10,11)12)7-6(13)4-3-5-14-7/h3-5H,13H2,1-2H3 |
Clé InChI |
VMRXPDZTXPSPCH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=C(C=CC=N1)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


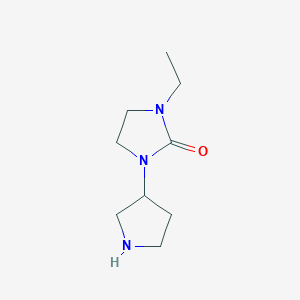
![Ethyl 3-[4-[2-amino-6-[1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B14799365.png)
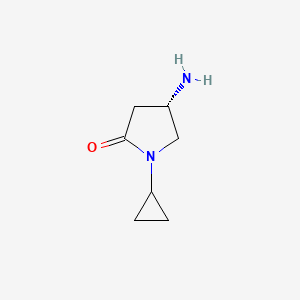

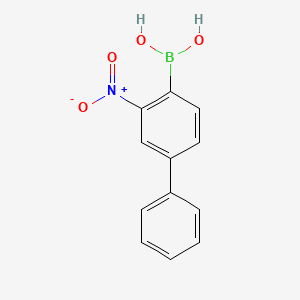
![N'-{[2-(phenylcarbonyl)phenyl]carbonyl}biphenyl-4-carbohydrazide](/img/structure/B14799389.png)

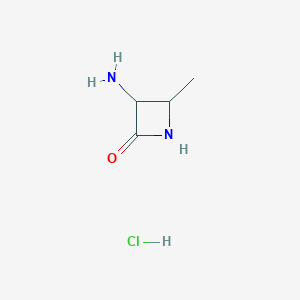


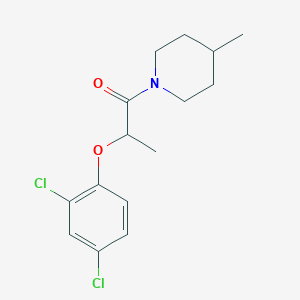
![Bis(2-(5-methylpyridin-2-yl)phenyl)(4-(pyridin-2-yl)dibenzo[b,d]furan-3-yl)iridium](/img/structure/B14799425.png)
![N-(2-methylsulfonothioyloxyethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B14799433.png)
![Propanedinitrile, [(4-chlorophenyl)phenylmethylene]-](/img/structure/B14799442.png)
